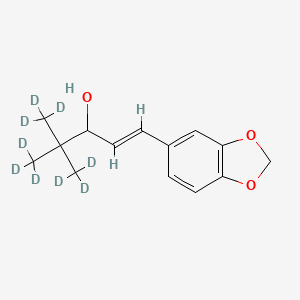
Stiripentol-d9
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stiripentol-d9 is a deuterated form of stiripentol, a medication primarily used to treat severe forms of epilepsy . It is an anticonvulsant drug that works by slowing down the electrical activity in the brain and reducing the number and severity of seizures .
Synthesis Analysis
The synthesis of Stiripentol involves several steps. Initially, 3, 4-dihydroxy benzaldehyde is treated with methylene diiodide using base KOH to get a compound, which undergoes in situ Knoevenagel condensation with 3,3-dimethyl 2-butanone using catalytic Phase Transfer Catalyst i.e. Tetrabutylammonium bromide (TBAB) and K2CO3 .
Molecular Structure Analysis
The molecular formula of Stiripentol-d9 is C14H9D9O3 . The chemical structure of stiripentol is significantly different from any other marketed antiepileptic drug . Detailed vibrational spectroscopic features of stiripentol aided by density functional theory (DFT) computations have been explored .
Chemical Reactions Analysis
Upon acid degradation of Stiripentol, the hydroxyl moiety was protonated with hydrochloric acid and subsequently substituted with chloride ion to give the halogenated derivative .
Aplicaciones Científicas De Investigación
Antiseizure Medication
Stiripentol (STP) is an orally active antiseizure medication (ASM) indicated as adjunctive therapy for the treatment of seizures associated with Dravet syndrome (DS), a severe form of childhood epilepsy . It is used in conjunction with clobazam and, in some regions, valproic acid .
Potentiator of GABAergic Transmission
STP is mainly considered as a potentiator of gamma-aminobutyric acid (GABA) neurotransmission . This is achieved through various mechanisms such as uptake blockade, inhibition of degradation, and as a positive allosteric modulator of GABA A receptors, especially those containing α3 and δ subunits .
Blockade of Voltage-Gated Channels
STP has been shown to block voltage-gated sodium and T-type calcium channels . This blockade is classically associated with anticonvulsant and neuroprotective properties .
Modulation of Brain Energy Metabolism
Several studies indicate that STP could regulate glucose energy metabolism and inhibit lactate dehydrogenase . This modulation of brain energy metabolism is another unique application of STP .
Inhibitor of Cytochrome P450 Enzymes
STP is an inhibitor of several cytochrome P450 enzymes involved in the metabolism of other ASMs . This contributes to boosting their anticonvulsant efficacy as add-on therapy .
Pharmacokinetic Interactions
A pharmacodynamic interaction exists between STP and benzodiazepines such as clobazam . As a cytochrome P450 inhibitor, STP also potentiates other antiseizure medications via pharmacokinetic interactions .
Enantiomeric Separation and Estimation
STP and its enantiomers can be separated and estimated in human plasma by liquid chromatography–tandem mass spectrometry . This method has been developed under reverse phase chromatography with high sensitivity .
Management of Epilepsy
When added to valproic acid and clobazam, STP results in a significant reduction in the frequency of convulsive seizures, status epilepticus, use of rescue medication, and emergency room and hospital visits in children with Dravet syndrome .
Safety And Hazards
Stiripentol-d9 can cause drowsiness, especially if you also drink alcohol or take other medicines that can make you sleepy . A small number of people have thoughts about suicide while taking stiripentol . It’s important to stay alert to changes in your mood or symptoms and report any new or worsening symptoms to your doctor .
Direcciones Futuras
Stiripentol has demonstrated clinically meaningful efficacy in both short and long term in patients with Dravet Syndrome . In addition to reducing convulsive seizure frequency, Stiripentol also markedly reduces the number of status epilepticus episodes and associated medical complications which are more common in younger children . Based on these findings, Stiripentol is suggested as an effective and well-tolerated therapeutic option not only in Dravet syndrome but also in other epilepsy syndromes with or without an established genetic aetiology .
Propiedades
IUPAC Name |
(E)-1-(1,3-benzodioxol-5-yl)-5,5,5-trideuterio-4,4-bis(trideuteriomethyl)pent-1-en-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O3/c1-14(2,3)13(15)7-5-10-4-6-11-12(8-10)17-9-16-11/h4-8,13,15H,9H2,1-3H3/b7-5+/i1D3,2D3,3D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLNKMRFIPWSOY-QPYRMXHWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C=CC1=CC2=C(C=C1)OCO2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(/C=C/C1=CC2=C(C=C1)OCO2)O)(C([2H])([2H])[2H])C([2H])([2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Stiripentol-d9 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] phosphate](/img/structure/B1140996.png)




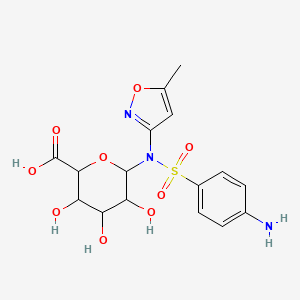
![(E/Z)-4-(4'-Hydroxyphenyl)-2-butanone Oxime-[d5]](/img/structure/B1141003.png)
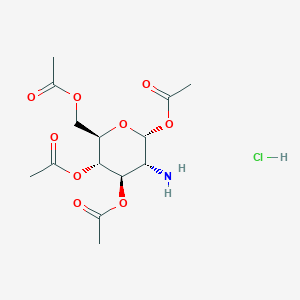
![(3R,4R)-4-[(1S)-Phenylethylamino-3-methoxycarbonyl]-2,2,6,6-tetramethylpiperidine-1-oxyl Hydrochloride](/img/structure/B1141005.png)
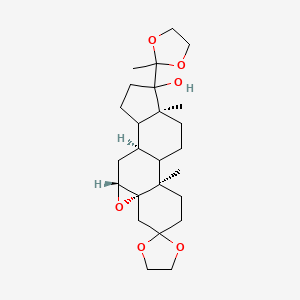
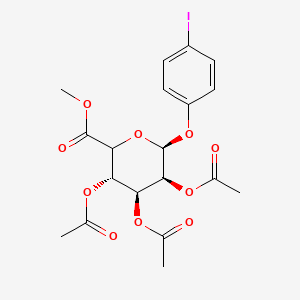
![N-{3-[(2E)-3-(dimethylamino)prop-2-enoyl]phenyl}acetamide](/img/structure/B1141015.png)